Lithium dimethylamide

Catalog No.
S1898601
CAS No.
3585-33-9
M.F
C2H8LiN
M. Wt
53.1 g/mol
Availability
In Stock
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Lithium dimethylamide

CAS Number

3585-33-9

Product Name

Lithium dimethylamide

IUPAC Name

lithium;dimethylazanide

Molecular Formula

C2H8LiN

Molecular Weight

53.1 g/mol

InChI

InChI=1S/C2H6N.Li/c1-3-2;/h1-2H3;/q-1;+1

InChI Key

QHXBFEDDNKOZHB-UHFFFAOYSA-N

SMILES

[Li+].C[N-]C

Canonical SMILES

[H-].[Li+].CNC

Lithium dimethylamide (CAS 3585-33-9) is a highly reactive primary alkali metal amide procured primarily as a potent, unhindered nucleophile for organometallic synthesis. Unlike bulkier in-class lithium amides, its minimal steric profile allows it to undergo efficient salt metathesis with transition metal halides, making it the standard reagent for synthesizing volatile homoleptic metal amides such as tetrakis(dimethylamido)titanium (TDMAT) and pentakis(dimethylamido)tantalum (PDMAT) [1]. These downstream complexes serve as critical precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of metal nitride barrier layers. Supplied typically as a solid or in hydrocarbon solutions, it requires strict inert-atmosphere handling due to its pyrophoric and moisture-sensitive nature.

Substituting lithium dimethylamide with closely related in-class alternatives like lithium diethylamide (LiNEt2) or lithium diisopropylamide (LDA) fundamentally alters both the synthesis yields and the application-critical performance of the resulting organometallic compounds [1]. LDA and lithium hexamethyldisilazide (LiHMDS) function almost exclusively as non-nucleophilic bases; their extreme steric hindrance prevents the complete homoleptic substitution required to form complexes like Ta(NMe2)5 [2]. While LiNEt2 can successfully form metal amides, the resulting diethylamido complexes (e.g., TDEAT or PDEAT) exhibit significantly lower vapor pressures and higher thermal decomposition temperatures than their dimethylamido counterparts. This reduction in volatility drastically narrows the operational window for ALD/CVD processes and leads to higher organic carbon contamination in the deposited films, rendering the substitution unacceptable for semiconductor-grade thin-film manufacturing [1].

Steric Unlocking of Homoleptic Transition Metal Amides

The synthesis of high-valent transition metal amides requires a nucleophile with minimal steric bulk to achieve complete substitution. Lithium dimethylamide reacts with TaCl5 to yield pentakis(dimethylamido)tantalum (PDMAT) with a coordination number of 5, achieving yields up to 73% following sublimation [1]. In contrast, the massive steric cone angle of lithium diisopropylamide (LDA) restricts it to acting as a non-nucleophilic base, preventing it from fully substituting the halide ligands on early transition metals to form stable, volatile homoleptic pentakis-complexes [2].

Evidence DimensionNucleophilic substitution capacity on TaCl5
Target Compound DataComplete substitution yielding Ta(NMe2)5 (PDMAT)
Comparator Or BaselineLithium diisopropylamide (LDA)
Quantified DifferenceLDA acts strictly as a base (0% homoleptic substitution), while LiNMe2 yields the fully substituted pentakis complex.
ConditionsSalt metathesis in non-polar/ethereal solvents at low to room temperature.

Procuring LiNMe2 is mandatory for synthesizing fully substituted, low-coordinate metal amides, as bulkier lithium amides fail to act as effective nucleophiles.

Vapor Pressure Differentiation in Downstream ALD Precursors

The choice of lithium amide directly dictates the volatility of the resulting ALD precursor. Titanium(IV) complexes synthesized via lithium dimethylamide (TDMAT) exhibit significantly higher vapor pressures than those synthesized via lithium diethylamide (TDEAT) [1]. For instance, TDEAT requires temperatures exceeding 100 °C to achieve a vapor pressure of 0.1 Torr (b.p. 112 °C at 0.1 Torr), whereas TDMAT achieves comparable operational vapor pressures at lower temperatures (e.g., 50-60 °C) [2]. This thermodynamic difference allows TDMAT to be transported more efficiently into ALD chambers.

Evidence DimensionDownstream precursor volatility (TDMAT vs TDEAT)
Target Compound DataHigher volatility (TDMAT vapor pressure ~1 Torr at 60 °C)
Comparator Or BaselineLithium diethylamide-derived TDEAT (b.p. 112 °C at 0.1 Torr)
Quantified DifferenceDimethylamido complexes require >40 °C lower temperatures to achieve operational vapor pressures compared to diethylamido complexes.
ConditionsVacuum distillation and ALD precursor transport.

For semiconductor manufacturing, LiNMe2-derived precursors enable lower-temperature deposition processes, protecting thermally sensitive substrates.

Reduction of Carbon Contamination in Thin Films

The ligand structure imparted by the lithium amide precursor heavily influences the purity of the final deposited metal nitride film. Studies comparing TiN films deposited from TDMAT (derived from LiNMe2) and TDEAT (derived from LiNEt2) show that the diethylamido ligands undergo complex thermal decomposition pathways that leave higher amounts of organic carbon trapped in the film [1]. XPS analysis confirms that films prepared from the dimethylamido precursor contain significantly less organic carbon residue, resulting in higher film density and lower electrical resistivity [2].

Evidence DimensionOrganic carbon residue in deposited TiN films
Target Compound DataLower organic carbon incorporation (TDMAT)
Comparator Or BaselineLithium diethylamide-derived TDEAT
Quantified DifferenceTDEAT yields substantially higher organic carbon contamination in the bulk film than TDMAT under identical CVD conditions.
ConditionsChemical Vapor Deposition of TiN films at 300–400 °C.

Procuring LiNMe2 ensures the synthesis of precursors that yield higher-purity, lower-resistivity metal nitride films essential for microelectronics.

Synthesis of Volatile ALD/CVD Precursors

Lithium dimethylamide is directly utilized for the large-scale synthesis of TDMAT, PDMAT, and tetrakis(dimethylamido)zirconium (TDMAZ) via salt metathesis with metal chlorides. Its unhindered nucleophilicity ensures complete ligand substitution, which is impossible with bulkier amides[1].

Deposition of Transition Metal Nitrides

The dimethylamido complexes derived from this compound are employed in the low-temperature atomic layer deposition of TiN, TaN, and ZrN barrier layers. The high vapor pressure of these specific precursors allows for efficient gas-phase transport in semiconductor device fabrication [1].

Nucleophilic Amination in Organic Synthesis

Beyond materials science, it serves as a highly reactive, unhindered nucleophile for the synthesis of dimethylanilines, boron-nitrogen heterocycles, and other organic frameworks where non-nucleophilic bases like LDA would fail to substitute .

Dates

Last modified: 08-16-2023

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